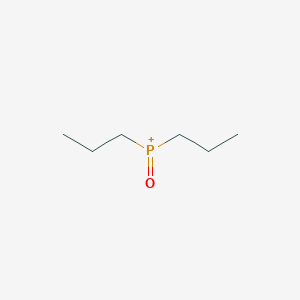

Oxo(dipropyl)phosphanium

説明

Oxo(dipropyl)phosphanium, also known as Diisopropyl(oxo)phosphonium, is a chemical compound with the molecular formula C6H14OP . It is a phosphonium compound where the phosphorus atom is bonded to two isopropyl groups and an oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound consists of a phosphorus atom bonded to two isopropyl groups and an oxygen atom . The average mass of the molecule is 133.148 Da . Further details about the exact structure and its 3D conformation would require more specific studies or computational modeling .科学的研究の応用

Catalytic Applications

- Palladium(II) Complexes of Oxo-Diphosphapropenes : Research by Nishide et al. (2005) explored kinetically stabilized 3-oxo-1,3-diphosphapropenes prepared by oxidation of 1,3-diphosphapropenes. These compounds were used as P,O-unsymmetrical bidentate ligands, with their palladium(II) complexes showing catalytic activity in cross-coupling reactions. This study highlights the potential of oxo-diphosphapropenes in catalysis, suggesting a possible area of application for oxo(dipropyl)phosphanium derivatives (Nishide et al., 2005).

Reactivity and Bond Formation

- Metal-Oxo Complexes for O-O Bond Formation : Betley et al. (2008) discussed the role of metal-oxos in the formation of O-O bonds, a crucial step in oxygen generation. The paper presents strategies based on electronic structures and ligand designs, which may provide insights into the design and application of this compound in similar reactions (Betley et al., 2008).

Organic Synthesis

- Oxa-Michael Reaction Developments : Nising and Bräse (2008) highlighted the oxa-Michael reaction's significance in organic synthesis, where such reactions were underutilized due to challenges in reactivity and selectivity. This context suggests the potential utility of this compound derivatives in facilitating or being involved in similar valuable synthetic pathways (Nising & Bräse, 2008).

Oxygen Species and Oxidation

- Oxidation of Cellular DNA by Singlet Oxygen : The work of Ravanat et al. (2000) demonstrated that singlet oxygen can induce oxidation of cellular DNA, a fundamental aspect of understanding oxidative stress and its implications. Research on this compound could explore its role in generating or scavenging reactive oxygen species, contributing to our understanding of oxidative processes at the molecular level (Ravanat et al., 2000).

作用機序

Target of Action

Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .

Mode of Action

The interaction of this compound with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .

Pharmacokinetics

Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role

Result of Action

The result of this compound’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .

Action Environment

The action of this compound is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .

特性

IUPAC Name |

oxo(dipropyl)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAZWIIHUOZNCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[P+](=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)

![3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256662.png)

![3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3256665.png)

![methyl 2-p-tolyl-6,7-dihydro-5H-benzo[7]annulene-8-carboxylate](/img/structure/B3256671.png)